molecular formula C16H13N3O4 B11986645 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione

4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione

Cat. No.: B11986645
M. Wt: 311.29 g/mol
InChI Key: SSHOPOZEWKCBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a nitro group, a tolyl group, and an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophthalic anhydride with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as acetic acid or ethanol. The resulting intermediate is then subjected to cyclization to form the isoindole dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

    Cyclization: Acidic or basic catalysts, depending on the specific reaction pathway.

Major Products

    Reduction: 4-Amino-2-(p-tolylamino-methyl)-isoindole-1,3-dione.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its bioactivity. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-2-(m-tolylamino-methyl)-isoindole-1,3-dione: Similar structure but with a different position of the tolyl group.

    4-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione: Similar core structure but with variations in the substituents.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

2-[(4-methylanilino)methyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H13N3O4/c1-10-5-7-11(8-6-10)17-9-18-15(20)12-3-2-4-13(19(22)23)14(12)16(18)21/h2-8,17H,9H2,1H3

InChI Key

SSHOPOZEWKCBKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.